
(1R)-1-(5-Isoquinolyl)ethylamine
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Overview
Description
(1R)-1-(5-Isoquinolyl)ethylamine is a chiral amine compound that features an isoquinoline ring system. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Isoquinolyl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available isoquinoline.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amine Introduction: The amine group is introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using metal catalysts to reduce precursor compounds.
Enzymatic Resolution: Employing enzymes to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Isoquinolyl)ethylamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce various reduced derivatives.
Scientific Research Applications
The compound exhibits several mechanisms of action, which contribute to its diverse biological activities:
- Antimicrobial Activity : Research indicates that (1R)-1-(5-Isoquinolyl)ethylamine has significant inhibitory effects against Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment .
- Neuroprotective Effects : Studies have shown that isoquinoline derivatives, including this compound, can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
- Antiviral Properties : Preliminary findings suggest that this compound may possess antiviral activities, particularly against HIV and other retroviruses, although further studies are needed to elucidate these effects .
Antitubercular Agents
The compound has been evaluated for its efficacy against tuberculosis. A study demonstrated that it significantly inhibited the growth of Mycobacterium tuberculosis H 37Rv and affected its whole-cell phenotype. This suggests a novel mode of action that could be leveraged in developing new antitubercular therapies .
Neuroprotective Agents
In neuropharmacology, this compound has been studied for its potential to mitigate neurodegeneration. Its ability to protect neuronal cells from oxidative stress indicates a possible role in treating conditions such as Alzheimer's disease and Parkinson's disease.
Antiviral Compounds
Research is ongoing into the antiviral properties of this compound, particularly its effects on HIV integrase activity. This could position this compound as an important player in the development of antiretroviral therapies .
Case Study 1: Antimicrobial Activity
A comprehensive study assessed various isoquinoline derivatives against M. tuberculosis. The results indicated that this compound exhibited significant antimicrobial activity, highlighting its potential as a lead compound for tuberculosis treatment.
Case Study 2: Neuroprotection
In another study focused on neurodegenerative models, researchers found that this compound could protect neuronal cells from damage caused by oxidative stress. The findings support further investigation into its therapeutic potential for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Isoquinolyl)ethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: Modulating receptor activity.
Inhibiting Enzymes: Blocking enzyme activity.
Signal Transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(5-Isoquinolyl)ethylamine: The enantiomer of the compound.
Isoquinoline: The parent compound.
1-(2-Isoquinolyl)ethylamine: A positional isomer.
Uniqueness
(1R)-1-(5-Isoquinolyl)ethylamine is unique due to its specific chiral configuration and the position of the amine group on the isoquinoline ring. This configuration can result in distinct biological activities and chemical reactivity compared to its isomers and enantiomers.
Biological Activity
(1R)-1-(5-Isoquinolyl)ethylamine is a chiral amine compound characterized by an isoquinoline ring system. Isoquinoline derivatives are recognized for their diverse biological activities, making them significant in pharmaceutical research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.
The synthesis of this compound typically involves asymmetric synthesis techniques to introduce the chiral center and reductive amination to incorporate the amine group. The compound's unique structure allows it to interact with various biological targets, influencing its pharmacological profile.
This compound exhibits several mechanisms of action, including:
- Receptor Binding : It modulates the activity of specific receptors, which can lead to various physiological responses.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, impacting metabolic pathways.
- Signal Transduction : It influences cellular signaling pathways, potentially altering cell behavior and function .
Biological Activities
Research has demonstrated that this compound possesses notable biological activities:
- Antimicrobial Activity : Studies indicate that isoquinoline derivatives can inhibit the growth of pathogens, including Mycobacterium tuberculosis. The compound's structural features may contribute to its effectiveness against bacterial infections .
- Neuroprotective Effects : Isoquinoline derivatives are often investigated for their neuroprotective properties. Preliminary studies suggest that this compound may exhibit neuroprotective effects through modulation of neurotransmitter systems .
- Anti-inflammatory Properties : There is evidence that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines, although further studies are required to elucidate the exact mechanisms involved.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
(1S)-1-(5-Isoquinolyl)ethylamine | Chiral Isomer | Similar receptor modulation |
1-(2-Isoquinolyl)ethylamine | Positional Isomer | Different enzyme inhibition profile |
Isoquinoline | Parent Compound | Broad spectrum antimicrobial activity |
Case Studies
Several studies have focused on evaluating the biological activity of isoquinoline derivatives, including this compound:
- Study on Antimicrobial Activity : A study assessed various isoquinoline derivatives against M. tuberculosis and found that this compound significantly inhibited bacterial growth, highlighting its potential as a lead compound for tuberculosis treatment .
- Neuroprotective Study : Another investigation explored the neuroprotective effects of isoquinoline derivatives in models of neurodegeneration. Results indicated that this compound could protect neuronal cells from oxidative stress-induced damage .
Properties
IUPAC Name |
(1R)-1-isoquinolin-5-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-4-2-3-9-7-13-6-5-11(9)10/h2-8H,12H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDOKFBCSKHSEX-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C=CN=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=C1C=CN=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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